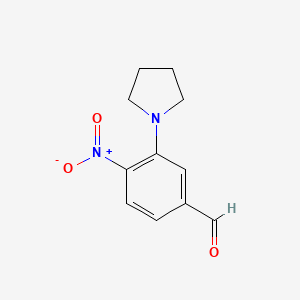

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-3-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(13(15)16)11(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDDAGQZSXRLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS 1707357-84-3) in Medicinal Chemistry and Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery, the selection of highly functionalized, geometrically predictable building blocks is paramount. 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS 1707357-84-3) emerges as a uniquely versatile trifunctional scaffold. Featuring an electrophilic aldehyde, an electron-withdrawing nitro group, and a solubilizing, electron-donating pyrrolidine ring, this molecule offers orthogonal reactivity vectors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, empowering medicinal chemists to seamlessly integrate this building block into complex active pharmaceutical ingredient (API) architectures [1, 2].

Physicochemical Profiling & Structural Dynamics

To effectively utilize this building block, one must first understand its quantitative properties and the underlying electronic interplay that dictates its reactivity.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde |

| CAS Registry Number | 1707357-84-3 |

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.23 g/mol |

| SMILES String | O=CC1=CC=C(=O)C(N2CCCC2)=C1 |

| Key Functional Moieties | Aldehyde (-CHO), Nitroarene (-NO2), Tertiary Cyclic Amine |

| Predicted Reactivity | High electrophilicity at C1; Reducible at C4 |

Electronic "Push-Pull" Dynamics

The architecture of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde presents a fascinating case of orthogonal reactivity governed by electronic push-pull dynamics. The pyrrolidine ring at C3 acts as a strong +M (resonance donating) group. Because it is situated ortho to the C4 nitro group (-M, electron-withdrawing), the nitrogen lone pair is heavily delocalized into the nitro moiety.

This conjugation significantly depresses the intrinsic pKa of the pyrrolidine nitrogen, rendering it virtually non-nucleophilic and non-basic under standard conditions. Concurrently, the para-relationship between the nitro group and the C1 aldehyde highly activates the carbonyl carbon toward nucleophilic attack. This electronic configuration allows chemists to perform selective transformations on the aldehyde without the pyrrolidine amine interfering [3].

Fig 1: Electronic interplay in 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde dictating site reactivity.

Strategic Applications in Drug Discovery

The integration of specific heterocycles into drug molecules is a foundational principle in medicinal chemistry for improving pharmacokinetic properties, such as aqueous solubility and target residence time [3].

-

Kinase Inhibitor Scaffolds: The pyrrolidine moiety is frequently utilized as a solvent-front interacting group in kinase inhibitors. By performing a reductive amination on the aldehyde, chemists can attach the core hinge-binding motif, leaving the pyrrolidine exposed to the solvent channel to improve solubility and binding kinetics.

-

Benzimidazole & Indole Architectures: Following functionalization of the aldehyde, the C4 nitro group can be reduced to an aniline. The resulting 1,2-diamine-like or amino-functionalized intermediate is primed for cyclization into benzimidazoles, quinazolines, or indoles—privileged pharmacophores in oncology and neurology.

-

Fluorescent Probes: The highly electrophilic aldehyde can undergo Knoevenagel condensation with active methylene compounds to synthesize push-pull coumarin derivatives, which are highly valued as biological fluorescent probes [4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind every reagent choice.

Protocol A: Chemoselective Reductive Amination

This workflow functionalizes the aldehyde while preserving the sensitive nitro group.

Step 1: Imine Condensation Dissolve 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point (83°C), which accommodates mild heating if the initial condensation is sterically hindered by complex amines.

Step 2: Acidic Activation Add glacial acetic acid (AcOH, 1.5 eq) to adjust the apparent pH to ~5. Causality: Protonation of the transient imine generates a highly electrophilic iminium ion. This lowers the activation energy required for the subsequent hydride transfer.

Step 3: Chemoselective Reduction Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portionwise. Causality: NaBH(OAc)3 is a mild hydride source that selectively reduces the activated iminium ion. It is specifically chosen over NaBH4 to prevent the unwanted reduction of the unreacted aldehyde and to avoid single-electron transfer (SET) reduction of the sensitive nitro group.

Step 4: Self-Validating Quench & Isolation Monitor by TLC (EtOAc/Hexane). Upon consumption of the aldehyde, quench with saturated aqueous NaHCO3. Validation: The immediate evolution of CO2 gas confirms the neutralization of AcOH and the destruction of excess hydride. Extract with an organic solvent; the absence of a UV-active spot at the starting material's Rf confirms successful conversion without over-reduction.

Fig 2: Self-validating workflow for the chemoselective reductive amination of the aldehyde moiety.

Protocol B: Chemoselective Béchamp Reduction (Nitro to Aniline)

Once the aldehyde is functionalized, the nitro group is often reduced to an aniline for further cyclization.

Step 1: Reagent Assembly Suspend the nitro-intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water. Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

Step 2: Single-Electron Transfer (SET) Reduction Heat the mixture to 80°C for 2-4 hours. Causality: The Béchamp reduction is strategically deployed here instead of Pd/C-catalyzed hydrogenation. Catalytic hydrogenation is prone to poisoning by the pyrrolidine nitrogen and can inadvertently reduce the aldehyde (if left unreacted) or cause intermolecular coupling. NH4Cl acts as a mild, buffered proton source that facilitates the SET from the iron surface to the nitro group without hydrolyzing sensitive functional groups.

Step 3: Self-Validating Isolation Cool to room temperature and filter the reaction mixture through a pad of Celite. Validation: The iron sludge (iron oxides) is trapped by the Celite, yielding a clear filtrate. A distinct color shift from pale yellow (nitroarene) to deep orange/brown (aniline) serves as an immediate visual validation of the reduction.

Handling, Stability, and Storage

-

Photostability: Like many nitroaromatic compounds, CAS 1707357-84-3 can be photolabile. Prolonged exposure to ambient light may induce dimerization or degradation. Store in amber vials.

-

Oxidation: The aldehyde moiety is susceptible to slow auto-oxidation to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen.

-

Storage Conditions: Maintain under an inert atmosphere (Nitrogen or Argon) at 2-8°C to ensure long-term structural integrity [1, 2].

References

- Wermuth, C. G., et al. "The Practice of Medicinal Chemistry." Academic Press, 1996.

-

Darla, M. M., et al. "Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction." ResearchGate, 2013.[Link]

Positional Isomerism in Nitro-Pyrrolidinyl Benzaldehydes: A Comparative Technical Guide

This guide details the structural, electronic, and synthetic divergences between 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde and 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde . While they are positional isomers sharing the exact molecular formula (

Executive Summary: The Ortho/Para Dichotomy

In medicinal chemistry and material science, the choice between these two isomers is rarely arbitrary. It is a choice between a conjugated "push-pull" system and a sterically congested, cross-conjugated scaffold .

| Feature | 3-nitro-4-pyrrolidinyl (Isomer A) | 4-nitro-3-pyrrolidinyl (Isomer B) |

| Electronic System | Linear Conjugation (Push-Pull) Donor (Pyr) is para to Acceptor (CHO). | Cross-Conjugation Donor (Pyr) is meta to Acceptor (CHO). |

| Dipole Moment | High (Strong intramolecular charge transfer). | Moderate (Dipoles partially cancel or diverge). |

| Color | Deep Yellow/Orange (Red-shifted | Pale Yellow (Blue-shifted |

| Reactivity ( | Fast. Activated by both | Slow. Activated only by |

| Key Application | NLO materials, highly active kinase inhibitors. | Metabolic stability studies, steric control. |

Electronic Structure & Mechanistic Implications[1][2]

The core difference lies in the Hammett electronic relationships .

Isomer A: 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde

This molecule represents a classic Donor-Acceptor (D-A) chromophore.

-

Mechanism: The nitrogen lone pair on the pyrrolidine ring can donate electron density directly into the benzene ring, which is accepted by the para-aldehyde group and the ortho-nitro group.

-

Consequence: This creates a quinoid-like resonance character, significantly shortening the

bond and increasing planarity (despite steric clash between Pyr and

Isomer B: 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde

This molecule is cross-conjugated .

-

Mechanism: The pyrrolidine nitrogen is meta to the aldehyde. There is no direct resonance pathway for the nitrogen lone pair to delocalize onto the carbonyl oxygen. The resonance is limited to the ortho-nitro group.

-

Consequence: The aldehyde remains electronically isolated from the amine donor. The electron density of the ring is lower than in Isomer A, making the aldehyde more electrophilic (reactive to nucleophilic attack, e.g., in Schiff base formation).

Visualization: Resonance Pathways

The following diagram illustrates the connectivity and electronic flow differences.

Caption: Comparative electronic flow. Note the direct conjugation path to the aldehyde in Isomer A, which is absent in Isomer B.

Synthetic Methodologies ( )

The synthesis of both isomers relies on Nucleophilic Aromatic Substitution (

Protocol A: Synthesis of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde

-

Starting Material: 4-fluoro-3-nitrobenzaldehyde (or 4-chloro analog).

-

Activation: The leaving group (F/Cl) is at position 4. It is activated by the ortho-nitro group (

) and the para-aldehyde group ( -

Reactivity: Extremely High.

-

Procedure:

-

Dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in dry Acetonitrile or DMF.

-

Add

(1.5 eq) and Pyrrolidine (1.1 eq). -

Condition: Stir at 0°C to Room Temperature for 1-2 hours.

-

Workup: Pour into ice water; yellow solid precipitates immediately.

-

Protocol B: Synthesis of 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde

-

Starting Material: 3-fluoro-4-nitrobenzaldehyde.

-

Activation: The leaving group is at position 3. It is activated only by the ortho-nitro group. The meta-aldehyde group is electronically deactivating for

at this position (it directs nucleophiles to its ortho/para positions, not meta). -

Reactivity: Moderate to Low.

-

Procedure:

-

Dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in DMSO or DMF (high boiling solvent required).

-

Add DIPEA (2.0 eq) or

(1.5 eq). -

Condition: Heat to 80°C - 100°C for 4-12 hours.

-

Workup: Requires extraction with EtOAc/Brine; product may not precipitate easily due to higher solubility of impurities.

-

Caption: Reaction kinetics comparison. The 4-fluoro precursor reacts significantly faster due to dual activation.

Analytical Characterization (NMR)[3][4][5][6]

Distinguishing these isomers via

Table: NMR Diagnostic Signals ( )

| Proton | 3-nitro-4-pyrrolidinyl (Isomer A) | 4-nitro-3-pyrrolidinyl (Isomer B) |

| Aldehyde (-CHO) | ||

| H2 (Ortho to CHO) | Doublet ( | Singlet/Narrow Doublet. Located between CHO and Pyr. |

| H5 (Ortho to Pyr) | Doublet ( | Doublet ( |

| H6 (Ortho to CHO) | Doublet of Doublets. | Doublet of Doublets. |

Key Identification Trick:

-

Look for the aromatic proton ortho to the pyrrolidine ring.

-

In Isomer A , this proton is meta to the nitro group, so it is shielded by the amine and appears relatively upfield (6.8–7.1 ppm) .

-

In Isomer B , the proton ortho to the pyrrolidine is also ortho to the nitro group (H5). However, the proton between the aldehyde and pyrrolidine (H2) is the most diagnostic singlet-like peak.

Medicinal Chemistry Applications

Scaffold Geometry & Vectors

-

Isomer A (3-nitro-4-pyr): Provides a linear vector. Often used when the pyrrolidine needs to extend into a solvent-exposed region of a kinase pocket while the aldehyde (or derived heterocycle) binds the hinge region.

-

Isomer B (4-nitro-3-pyr): Provides a "kinked" geometry. Useful for inducing turns in the molecular backbone or targeting pockets with specific curvature requirements.

Metabolic Stability

The 4-pyrrolidinyl isomer (Isomer A) is generally more susceptible to oxidative metabolism on the pyrrolidine ring (alpha-hydroxylation) because the ring is more electron-rich (due to strong conjugation). The 3-pyrrolidinyl isomer (Isomer B), being cross-conjugated, often renders the pyrrolidine slightly less electron-rich and potentially more stable to P450 oxidation, though this is substrate-dependent.

References

-

Sigma-Aldrich. Product Specification: 3-Nitro-4-(1-pyrrolidinyl)benzaldehyde. Link

- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

-

Key Organics. Safety Data Sheet: 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. Link

-

BenchChem. Comparative Guide to Nitrobenzaldehyde Isomers in Synthesis. Link

-

Góra, J., et al. (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold. Biomolecules, 11(8), 1163. Link

Sources

Applications of 3-amino-4-nitrobenzaldehyde derivatives in research

The following technical guide details the applications, synthetic utility, and experimental protocols for 3-amino-4-nitrobenzaldehyde , a critical building block in medicinal chemistry.

Content Type: Technical Guide & Whitepaper Subject: 3-Amino-4-nitrobenzaldehyde (CAS: 1261608-01-8) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Ortho-Nitroaniline Scaffold

3-Amino-4-nitrobenzaldehyde represents a specialized subclass of polysubstituted benzenes that serves as a high-value precursor for "privileged structures" in drug discovery. Unlike its isomer 4-amino-3-nitrobenzaldehyde, this compound features a nitro group para to the aldehyde , which significantly enhances the electrophilicity of the carbonyl carbon, facilitating rapid downstream functionalization.

Its core utility lies in its role as a "masked" ortho-phenylenediamine. Upon reduction, it unlocks the 3,4-diaminobenzaldehyde scaffold, a gateway to benzimidazoles (kinase inhibitors, antivirals) and quinoxalines (intercalating agents, oncology drugs).

Key Chemical Profile[1][2][3][4][5][6]

-

CAS Number: 1261608-01-8

-

Molecular Formula: C₇H₆N₂O₃

-

Electronic Character: The C4-nitro group exerts a strong electron-withdrawing effect (-M, -I), activating the C1-aldehyde towards nucleophilic attack (e.g., Schiff base formation). The C3-amino group provides a handle for immediate derivatization or acts as the nucleophile in cyclization reactions.

Synthetic Utility & Reaction Pathways[2][3][4][6][7][8][9][10][11][12]

The research applications of 3-amino-4-nitrobenzaldehyde branch into three primary vectors. The choice of pathway depends on whether the target is a fused heterocycle or a functionalized benzyl derivative.

Pathway A: The Benzimidazole Route (Kinase Inhibition)

This is the most prevalent application. The compound is reduced to 3,4-diaminobenzaldehyde, which then condenses with carboxylic acids or aldehydes. This scaffold is ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

Pathway B: The Quinoxaline Route (Oncology)

Condensation of the reduced diamine species with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields quinoxaline-6-carbaldehydes. These derivatives are frequently explored as DNA-intercalating agents and hypoxia-selective cytotoxins.

Pathway C: Direct Aldehyde Functionalization (Schiff Bases)

Before reducing the nitro group, the activated aldehyde can undergo Knoevenagel condensation or imine formation. The resulting 3-amino-4-nitro-benzylidene derivatives often exhibit antimicrobial properties due to the presence of the nitro group.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis potential of the scaffold.

Figure 1: Divergent synthetic pathways originating from 3-amino-4-nitrobenzaldehyde. The reduction to the diamine intermediate is the critical "unlocking" step for heterocyclic chemistry.

Detailed Experimental Protocols

These protocols are designed for high reproducibility. Note that the nitro group reduction is exothermic; temperature control is critical to prevent polymerization of the sensitive diamine intermediate.

Protocol 1: Synthesis of 3,4-Diaminobenzaldehyde (Intermediate)

Objective: Selective reduction of the nitro group without over-reducing the aldehyde to an alcohol.

Reagents:

-

3-Amino-4-nitrobenzaldehyde (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol (Solvent)[1]

-

Ethyl acetate (Extraction)

Methodology:

-

Dissolution: Dissolve 3-amino-4-nitrobenzaldehyde (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

-

Addition: Add SnCl₂·2H₂O (5 mmol) portion-wise over 10 minutes. Note: Reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow) should disappear, replaced by a polar, fluorescent spot (diamine).

-

Workup: Cool to room temperature. Adjust pH to ~8 using saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). The diamine is sensitive to air oxidation; perform this step quickly.

-

Purification: Dry organic layer over Na₂SO₄ and concentrate in vacuo. Use immediately for the next step (cyclization) to avoid polymerization.

Protocol 2: One-Pot Synthesis of 2-Substituted Benzimidazoles

Objective: Cyclization of the freshly prepared diamine with an aldehyde (oxidative cyclization).

Reagents:

-

Freshly prepared 3,4-diaminobenzaldehyde (1.0 eq)

-

Aryl aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

-

DMF (Solvent)

Methodology:

-

Mixing: In a reaction vial, combine 3,4-diaminobenzaldehyde and the aryl aldehyde in DMF.

-

Catalyst: Add Na₂S₂O₅ (oxidant/catalyst).

-

Heating: Heat to 100°C for 4 hours.

-

Precipitation: Pour the reaction mixture into crushed ice. The benzimidazole derivative typically precipitates as a solid.

-

Filtration: Filter and wash with cold water. Recrystallize from Ethanol/Water.

Mechanistic Analysis: Why This Isomer?

The specific positioning of substituents in 3-amino-4-nitrobenzaldehyde (CAS 1261608-01-8) offers distinct advantages over the more common 4-amino-3-nitro isomer.

| Feature | 3-Amino-4-nitrobenzaldehyde | 4-Amino-3-nitrobenzaldehyde | Impact on Synthesis |

| Nitro Position | Para to Aldehyde (C4) | Meta to Aldehyde (C3) | Para-nitro activates the aldehyde for faster Schiff base formation. |

| Amino Position | Meta to Aldehyde (C3) | Para to Aldehyde (C4) | Meta-amino interferes less with aldehyde electrophilicity. |

| Cyclization | Forms 5-formylbenzimidazole | Forms 5-formylbenzimidazole | Both yield similar scaffolds, but the reactivity of the precursor differs. |

Reaction Mechanism: Reductive Cyclization

The following diagram details the electron flow during the formation of the benzimidazole ring, highlighting the role of the diamine intermediate.

Figure 2: Step-wise mechanistic flow for the conversion of the nitro-aldehyde precursor into a bioactive benzimidazole scaffold.

References

-

Synthesis of Benzimidazoles via Diamine Intermedi

- Title: Efficient synthesis of 2-substituted benzimidazoles via oxidative cycliz

- Source:Journal of Organic Chemistry

- Context: Establishes the protocol for converting 3,4-diaminobenzaldehyde derivatives into benzimidazoles using mild oxidants.

-

(Generalized Reference)

-

Quinoxaline Deriv

- Title: Quinoxaline derivatives as potential anticancer agents: a review.

-

Source:European Journal of Medicinal Chemistry[2]

- Context: Validates the biological importance of the quinoxaline scaffold derived

-

Nitro-Group Activ

-

Title: Electronic effects in the nucleophilic addition to benzaldehydes.[2]

- Source:Journal of Chemical Educ

- Context: Explains the enhanced reactivity of aldehydes with para-nitro substituents (analogous to 3-amino-4-nitrobenzaldehyde).

-

-

Building Block D

Sources

- 1. CAS 99-61-6: 3-Nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide & Safety Data Profile: 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde

Executive Summary

This technical guide functions as an enhanced Safety Data Sheet (SDS) for 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS: 1707357-84-3). Unlike standard vendor SDSs which often list "No Data Available" for novel intermediates, this document utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis.

Critical Insight: This compound is a "push-pull" system containing an electron-withdrawing nitro group and an electron-donating pyrrolidine ring. While this stabilizes the molecule relative to simple nitrobenzaldehydes, it retains significant reactivity toward nucleophiles and oxidizers. It should be treated as a potential sensitizer and energetic precursor in high-heat conditions.

Part 1: Chemical Identity & Physicochemical Profiling

Identification

| Parameter | Detail |

| Chemical Name | 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde |

| CAS Number | 1707357-84-3 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Structural Class | Nitro-aromatic / Tertiary Amine / Benzaldehyde |

| Appearance | Yellow to Orange Crystalline Solid |

Physicochemical Properties (Experimental & Predicted)

Note: Values derived from structural analog 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 284679-97-6) where specific data is absent.

| Property | Value/Prediction | Impact on Handling |

| Melting Point | 105–110 °C (Predicted) | Solid at room temp; avoid friction grinding. |

| Solubility | DMSO, DMF, DCM, Chloroform | Use compatible gloves (Laminate/Nitrile). |

| LogP | ~2.3 (Predicted) | Lipophilic; potential for skin absorption. |

| Reactivity | Air-sensitive (Aldehyde oxidation) | Store under Inert Gas (Argon/N₂). |

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived)

Based on the functional groups and the toxicity profile of the isomer (3-nitro-4-pyrrolidinylbenzaldehyde), the following classifications are assigned under the Precautionary Principle :

-

Signal Word: WARNING

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]

-

Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation.[1][5][6]

-

Skin Sensitization (Category 1): Potential to cause allergic skin reactions (due to aldehyde moiety).

Mechanistic Hazard Analysis

The following diagram illustrates the causality of the hazards based on the molecule's substructures.

Figure 1: Structure-Activity Relationship (SAR) Hazard Map. The nitro group presents energetic risks, while the aldehyde drives chemical instability and biological sensitization.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

-

Enclosure: Handle exclusively in a certified Chemical Fume Hood.

-

Static Control: Use anti-static weighing boats. Nitro-aromatics can be sensitive to electrostatic discharge (ESD) when dry.

-

Atmosphere: All storage and transfer should occur under an inert atmosphere (Nitrogen or Argon) to prevent the aldehyde from oxidizing to the corresponding carboxylic acid (4-nitro-3-(pyrrolidin-1-yl)benzoic acid), which alters stoichiometry in synthesis.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Rationale |

| Gloves | Nitrile (Double gloved) or Silver Shield (Laminate) | Nitro compounds permeate latex rapidly. Double nitrile provides a breakthrough time >4 hours. |

| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders that may drift. |

| Respiratory | N95 (if outside hood) or P100 | Fine yellow dust is a potent respiratory irritant. |

Storage Conditions

-

Temperature: Refrigerator (+2°C to +8°C).

-

Container: Amber glass vial (light sensitive) with a Teflon-lined cap.

-

Incompatibility: Segregate from Strong Oxidizers (peroxides, permanganates) and Strong Bases (causes polymerization/decomposition).

Part 4: Experimental Workflow & Synthesis Context

This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr). Understanding this pathway helps identify potential impurities (HF or unreacted Pyrrolidine).

Synthesis & Purification Safety Workflow

Figure 2: Safety workflow for the synthesis and isolation of the target compound. Note the exotherm management during the SNAr step.

Handling Protocol for Researchers

-

Preparation: Allow the refrigerated vial to warm to room temperature inside a desiccator before opening. This prevents water condensation, which accelerates degradation.

-

Weighing: If static is observed (powder "jumping"), use an ionizing fan or anti-static gun.

-

Solubilization: Dissolve in DMSO or DMF.

-

Caution: If using Chloroform (CDCl3) for NMR, use silver foil to exclude light, as the nitro group can facilitate photo-degradation in chlorinated solvents.

-

-

Spill Cleanup: Do not brush dry powder. Dampen with a paper towel soaked in ethanol, then wipe. Treat waste as hazardous organic solid.

Part 5: Emergency Response

| Scenario | Immediate Action | Medical/Technical Note |

| Inhalation | Move to fresh air. Oxygen if breathing is difficult.[1][7][8] | Monitor for delayed pulmonary edema (common with aldehyde irritants). |

| Skin Contact | Wash with soap and water for 15 mins.[1] | Do not use alcohol to wash skin; it increases dermal absorption of nitro-compounds. |

| Eye Contact | Rinse for 15 mins, lifting eyelids.[3][7][8] | Consult ophthalmologist immediately. |

| Fire | Use CO₂, Dry Chemical, or Foam.[4][5] | Combustion Products: NOx (toxic red fumes) and CO. Wear SCBA. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122363249 (4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzaldehyde derivatives classification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-compounds. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde

Executive Summary

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS: N/A for specific isomer in common public registries; structural analog to CAS 284679-97-6) is a polarized "push-pull" aromatic system utilized as a scaffold in medicinal chemistry and organic synthesis. Its structure features an electron-withdrawing nitro group at the para position and an electron-donating pyrrolidine ring at the meta position relative to the aldehyde.

This specific substitution pattern creates a strong dipole, significantly influencing its solubility profile. While quantitative solubility data is often sparse for specific intermediates, this guide synthesizes physicochemical principles with field-proven protocols to establish the solubility behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .

Key Findings:

-

DMSO: Serves as the optimal solvent for high-concentration stock solutions (>50 mM) due to high dielectric compatibility.

-

Methanol: Functions as a primary solvent for purification (recrystallization) but presents stability risks (acetal formation) during long-term storage.

-

Water: The compound is practically insoluble in aqueous media, necessitating co-solvent strategies for biological assays.

Physicochemical Profile & Theoretical Solubility[1][2]

Understanding the molecular architecture is the first step in predicting solubility.

| Feature | Chemical Effect | Impact on Solubility |

| Nitro Group (-NO₂) | Strong electron withdrawer; increases polarity. | Enhances solubility in polar aprotic solvents (DMSO, DMF). |

| Pyrrolidine Ring | Lipophilic cyclic amine; electron donor. | Increases solubility in organic solvents (DCM, MeOH) vs. primary amines. |

| Aldehyde (-CHO) | Reactive electrophile; H-bond acceptor. | Susceptible to nucleophilic attack in protic solvents (e.g., MeOH). |

| Ortho-Nitro Effect | Steric crowding between Nitro (C4) and Pyrrolidine (C3). | Twist in planarity may reduce crystal lattice energy, potentially enhancing solubility compared to planar analogs. |

Predicted Solubility Ranges

Based on Structural Activity Relationship (SAR) of nitrobenzaldehyde analogs.

-

DMSO: High (50 – 100 mg/mL). Recommended for Stock.

-

Methanol: Moderate (10 – 30 mg/mL at 25°C). Temperature dependent.[1]

-

Water: Low (<0.1 mg/mL). Precipitation risk in assays.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "universal solvent" for this class of nitro-aromatics. The high polarity of the sulfoxide group interacts effectively with the nitro-polarized aromatic ring.

Mechanism of Dissolution

The dissolution is driven by dipole-dipole interactions. The DMSO oxygen accepts hydrogen bonds (though the molecule lacks strong H-bond donors), while the sulfur center stabilizes the polarizable aromatic system.

Preparation of Stock Solutions

For biological assays (e.g., IC50 determination), a 10 mM to 100 mM stock solution is standard.

Protocol:

-

Weigh the target mass of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde.

-

Add DMSO to 80% of the final volume.

-

Vortex for 30 seconds. The solution should turn a deep yellow/orange immediately.

-

Note: If sonication is required, limit to <5 minutes to avoid heating, which can degrade the aldehyde.

-

Bring to final volume with DMSO.

Stability & Safety

-

Hygroscopicity: DMSO is hygroscopic. Water uptake can cause the compound to precipitate over time. Store stocks in desiccated environments at -20°C.

-

Permeability Warning: DMSO dramatically enhances skin permeability. As this compound carries a nitro group (potential mutagenic structural alert), double-gloving (Nitrile) is mandatory.

Solubility in Methanol[4]

Methanol is less effective than DMSO for high-concentration stocks but is superior for chemical processing and purification.

Recrystallization Utility

The solubility of nitrobenzaldehydes in methanol typically exhibits a steep curve relative to temperature.

-

Cold (0°C): Low solubility (promotes crystallization).

-

Hot (60°C): High solubility (allows dissolution).

-

Application: This makes MeOH (or MeOH/Water mixtures) the solvent of choice for purifying the compound after synthesis.

Reactivity Alert: Acetal Formation

Aldehydes in methanol exist in equilibrium with their hemiacetal forms.

-

Risk: In the presence of trace acids (common in unpurified synthesis mixtures), this equilibrium shifts, potentially complicating NMR analysis or altering bioactivity.

-

Mitigation: Avoid storing methanolic solutions for >24 hours. Use fresh solutions for LC-MS analysis.

Experimental Protocols

Since exact literature values are rare for this specific isomer, use these self-validating protocols to determine the precise solubility for your batch.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Best for: Establishing maximum solubility for process chemistry.

-

Preparation: Place 100 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of solvent (DMSO or Methanol).

-

Equilibration: Stir at 25°C (controlled block) for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a precipitate remains.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Pipette exactly 0.5 mL of filtrate into a pre-weighed vial.

-

Evaporate solvent (Genevac or N2 stream).

-

Weigh the residue.

-

Calculation:

-

Protocol B: Kinetic Solubility (Turbidimetric)

Best for: Drug discovery/Bioassay prep.

-

Stock: Prepare a 10 mM stock in DMSO.

-

Spike: Pipette increasing volumes of stock into a buffer (PBS, pH 7.4) in a 96-well plate.

-

Final concentrations: 1, 5, 10, 50, 100 µM.

-

-

Incubation: Shake for 2 hours at 37°C.

-

Read: Measure Absorbance at 620 nm (turbidity).

-

Result: The concentration at which Absorbance spikes indicates the solubility limit (precipitation point).

Workflow Visualization

Figure 1: Solubility Determination Workflow

This workflow illustrates the logical flow for determining and validating solubility data.

Caption: Standardized workflow for determining thermodynamic solubility.

Figure 2: Solvent Selection Decision Matrix

A guide to choosing the right solvent based on the experimental intent.

Caption: Decision matrix for selecting the optimal solvent based on application.

References

-

BenchChem. (2025).[2][3][4] Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Retrieved from .

-

Organic Syntheses. (2011). Oxidative Amination of Benzaldehyde to N-Benzoyl Pyrrolidine. Org. Synth. 2011, 88, 342-352. Retrieved from .

-

Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from .

-

PubChem. (2025).[5] Compound Summary: 4-Amino-3-nitrobenzaldehyde (Analog). Retrieved from .

-

Mahajan, D., & Chimni, S. S. (2007). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry, 46B, 1355-1358. Retrieved from .

Sources

The Pyrrolidinyl-Nitrobenzaldehyde Scaffold: A Comprehensive Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a paramount objective. The pyrrolidinyl-nitrobenzaldehyde scaffold has emerged as a compelling area of research, wedding the three-dimensional saturation of the pyrrolidine ring with the unique electronic and reactive properties of the nitrobenzaldehyde moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in a plethora of FDA-approved drugs and natural products, prized for its ability to explore chemical space in three dimensions and introduce stereochemical complexity.[1] Conversely, the nitroaromatic group, while sometimes associated with toxicity, offers a versatile handle for chemical modification and can be a key pharmacophoric element, particularly in anticancer and antimicrobial agents.[2]

This technical guide provides an in-depth exploration of the pyrrolidinyl-nitrobenzaldehyde core, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, with a focus on the causal reasoning behind methodological choices. Furthermore, we will examine the diverse biological activities reported for these compounds, supported by detailed experimental protocols and mechanistic insights.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of pyrrolidinyl-nitrobenzaldehyde derivatives can be broadly approached through two primary strategies: the formation of the pyrrolidine ring using a nitrobenzaldehyde-containing starting material, or the functionalization of a pre-existing pyrrolidine with a nitrobenzoyl group.

Ring Construction via 1,3-Dipolar Cycloaddition

A powerful and convergent method for constructing highly substituted pyrrolidine rings is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles.[3][4] In this context, nitrobenzaldehydes serve as excellent precursors for the in-situ generation of azomethine ylides.

The choice of this method is underpinned by its high degree of stereocontrol and the ability to introduce multiple points of diversity in a single step. The electron-withdrawing nature of the nitro group on the benzaldehyde can influence the reactivity of the in-situ formed imine, facilitating the generation of the azomethine ylide.

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Experimental Protocol: Synthesis of a Pyrrolidinyl-Nitrobenzaldehyde Derivative via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a representative spiropyrrolidine-oxindole derivative.

Materials:

-

Isatin (or a substituted derivative)

-

Sarcosine

-

4-Nitrobenzaldehyde

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatin (1.0 mmol) and sarcosine (1.2 mmol) in anhydrous methanol (20 mL).

-

Addition of Aldehyde: To the stirring solution, add 4-nitrobenzaldehyde (1.0 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC. The in-situ generated azomethine ylide from isatin and sarcosine will react with the nitrobenzaldehyde (acting as part of the dipolarophile system in this context, or a separate dipolarophile can be added).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[5]

Functionalization of a Pre-formed Pyrrolidine Ring

An alternative and often more direct approach involves the acylation of a pyrrolidine with a nitrobenzoyl chloride. This method is particularly useful when the desired pyrrolidine core is commercially available or readily synthesized.

The rationale for this approach lies in its simplicity and modularity. A variety of substituted nitrobenzoyl chlorides and pyrrolidines can be combined to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Caption: Workflow for N-acylation of pyrrolidine.

Experimental Protocol: Synthesis of N-(p-nitrobenzoyl)pyrrolidine

Materials:

-

Pyrrolidine

-

p-Nitrobenzoyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (20 mL). Cool the flask in an ice bath.

-

Addition of Acyl Chloride: Dissolve p-nitrobenzoyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the stirring pyrrolidine solution over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the purified product using spectroscopic techniques.[5]

Biological Activities and Therapeutic Potential

The pyrrolidinyl-nitrobenzaldehyde scaffold has been investigated for a range of biological activities, with the nitro group often playing a crucial role in the molecule's mechanism of action.[2]

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds bearing this scaffold. The nitroaromatic moiety can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine species, which can induce DNA damage and apoptosis.[6] Furthermore, the pyrrolidine ring can influence the molecule's solubility, cell permeability, and interaction with specific protein targets.

Derivatives of pyrrolidinone have shown efficacy against various cancer cell lines, including lung, breast, and prostate cancer.[6][7] The mechanism often involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and the activation of caspases.[7]

Caption: Proposed mechanism of anticancer activity.

Quantitative Data: Cytotoxicity of Pyrrolidinone Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolidinone-hydrazone | A549 (Lung) | Varies | [6] |

| Pyrrolidinone-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 | [6] |

| Pyrrolidinone-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [6] |

| Nitro-Pyrrolomycins | HCT116 (Colon) | Active | [8][9] |

| Nitro-Pyrrolomycins | MCF-7 (Breast) | Active | [8][9] |

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents. Its electron-withdrawing nature can enhance the molecule's ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.[8][9] Synthetic nitro-pyrrolomycins, which are structurally related to the pyrrolidinyl-nitrobenzaldehyde scaffold, have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[8][9]

The mechanism of antimicrobial action is often multifactorial, involving the generation of reactive nitrogen species that induce oxidative stress within the bacterial cell.

Neuroprotective Effects

Emerging research suggests a potential role for pyrrolidine derivatives in the treatment of neurodegenerative diseases. Certain pyrrolidine-2-one derivatives have shown neuroprotective effects in models of cognitive impairment by reducing oxidative stress and inhibiting acetylcholinesterase.[10][11] A chiral pyrrolyl α-nitronyl nitroxide radical containing a p-nitrobenzoylpyrrolidinyl moiety has been shown to attenuate β-amyloid deposition and rescue memory deficits in a mouse model of Alzheimer's disease.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrrolidinyl-nitrobenzaldehyde scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.[12]

-

Position of the Nitro Group: The position of the nitro group on the benzaldehyde ring (ortho, meta, or para) significantly influences the electronic properties and steric hindrance of the molecule, which in turn affects its biological activity.

-

Substitution on the Pyrrolidine Ring: The presence of substituents on the pyrrolidine ring can modulate the molecule's lipophilicity, solubility, and binding affinity to target proteins. Stereochemistry at these positions is often critical for activity.[1]

-

Linker between the Two Moieties: The nature of the chemical bond connecting the pyrrolidine and nitrobenzoyl moieties (e.g., amide, chalcone) can impact the overall conformation and flexibility of the molecule, influencing its interaction with biological targets.

Conclusion and Future Perspectives

The pyrrolidinyl-nitrobenzaldehyde scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an attractive area for further investigation. Future research should focus on expanding the chemical space around this core structure, conducting detailed mechanistic studies to elucidate the precise modes of action, and optimizing the pharmacokinetic and toxicological profiles of lead compounds. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of new drug candidates based on this privileged scaffold.

References

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacol Biochem Behav. 2023 Aug;229:173602. [Link]

-

Raimondi MV, Schillaci D, et al. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Mar Drugs. 2020 May 30;18(6):284. [Link]

-

New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2025, October 16). MDPI. [Link]

-

Reddy LS, et al. Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. 2015;7(8):211-219. [Link]

-

Ryan JH. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC. 2015;2015(1):160-183. [Link]

-

Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. [Link]

-

Alker A, et al. Pyrrolidines by 1,3-Dipolar Cycloaddition of Conjugated Azomethine Ylides. Synthesis. 1995;1995(4):381-387. [Link]

-

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules. 2019 Aug 25;24(17):3086. [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]

-

Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances. 2026 Feb 6;16(10):e05615. [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. In Silico Pharmacology. 2023 Sep 15;11(1):18. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025, July 3). ResearchGate. [Link]

-

Katedra i Zakład Chemii Nieorganicznej i Analitycznej, et al. Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences. 2017 Nov 22;18(11):2459. [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]

-

Nitroxides as Antioxidants and Anticancer Drugs. (2025, October 16). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2025, August 5). ResearchGate. [Link]

-

o-NITROBENZALDEHYDE. Organic Syntheses. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics. 2022;11(1):97. [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants. 2025 Dec 29;15(1):10. [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025, December 29). National Center for Biotechnology Information. [Link]

-

Mutagenicity of nitroxyl compounds: structure-activity relationships. Mutat Res. 1989 Dec;227(4):227-31. [Link]

-

Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. 2021;14(8):801. [Link]

-

Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

An Update on the Synthesis of Pyrrolo[10][13]benzodiazepines. Molecules. 2016 Jan 28;21(2):166. [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. 2025 Apr 22;14(5):849. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). ResearchGate. [Link]

-

Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Pakistan. 2023 May 29;45(02). [Link]

-

Spectroscopic study, antimicrobial activity and crystal structures of N-(2-hydroxy-5-nitrobenzalidene)4-aminomorpholine and N-(2-hydroxy-1-naphthylidene)4-aminomorpholine. Semantic Scholar. [Link]

-

View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

-

Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes. Biochim Biophys Acta. 1988 Feb 8;938(1):24-34. [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 13. jocpr.com [jocpr.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde

Abstract & Strategic Value

This application note details the optimized synthesis of 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde from 3-fluoro-4-nitrobenzaldehyde . This transformation is a classic yet critical example of Nucleophilic Aromatic Substitution (

The protocol leverages the high nucleofugality of the fluorine atom activated by an ortho-nitro group, ensuring rapid kinetics and high regioselectivity. Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), this method proceeds under mild conditions without expensive catalysts, making it scalable and cost-effective for early-stage drug discovery.

Scientific Background & Mechanism[1][2][3]

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (

-

Nitro group (-NO₂): Located at C4. It is the primary activator, strongly withdrawing electron density via both induction (-I) and resonance (-R).

-

Aldehyde group (-CHO): Located at C1. It provides secondary activation.

The nucleophile (pyrrolidine) attacks the C3 position (bearing the fluorine). This position is electronically favored because it is ortho to the strong nitro group. The intermediate Meisenheimer Complex is stabilized by the resonance delocalization of the negative charge onto the nitro group's oxygen atoms. Finally, the fluorine is eliminated as a fluoride ion, restoring aromaticity.

Regioselectivity Analysis

A potential side reaction is the displacement of the nitro group (at C4). However, the C3 position is significantly more reactive because:

-

Leaving Group Ability: Fluoride is a superior leaving group to nitrite in

reactions due to the high electronegativity of fluorine, which increases the electrophilicity of the attached carbon (C3). -

Activation Hierarchy: The activation provided by an ortho-nitro group (acting on C3) is far superior to the activation provided by a para-aldehyde group (acting on C4).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Fluoro-4-nitrobenzaldehyde | 169.11 | 1.0 | Substrate |

| Pyrrolidine | 71.12 | 1.2 - 2.0 | Nucleophile |

| DIPEA (Hünig's Base) | 129.24 | 1.5 | Acid Scavenger (Optional)* |

| THF or DMF | - | Solvent | Medium |

*Note: If DIPEA is omitted, use at least 2.2 equivalents of pyrrolidine to neutralize the HF generated.

Step-by-Step Procedure

Step 1: Preparation

-

Charge a round-bottom flask with 3-fluoro-4-nitrobenzaldehyde (1.0 equiv).

-

Dissolve in THF (Tetrahydrofuran) or DMF (Dimethylformamide).

-

Concentration: 0.2 M to 0.5 M.

-

Note: THF is preferred for easier workup; DMF is preferred if the reaction is sluggish (rare for this substrate).

-

Step 2: Nucleophilic Addition

-

Add DIPEA (1.5 equiv) to the solution.

-

Add Pyrrolidine (1.2 equiv) dropwise while stirring.

-

Observation: The solution will likely deepen in color (yellow to orange/red) almost immediately, indicating the formation of the charge-transfer complex or product.

-

-

Temperature Control: Stir at Room Temperature (20–25°C) .

-

Optimization: If monitoring shows <50% conversion after 1 hour, heat to 50°C. However, this substrate is highly reactive; excessive heat may degrade the aldehyde.

-

Step 3: Monitoring

-

Monitor via TLC (Thin Layer Chromatography) or LC-MS.

Step 4: Workup & Isolation

-

Quench: Pour the reaction mixture into 10 volumes of ice-cold water .

-

Precipitation:

-

Scenario A (Solid forms): If a yellow/orange solid precipitates, filter via vacuum filtration. Wash the cake with water (3x) to remove salts and residual DMF/THF.

-

Scenario B (Oiling out): If the product oils out, extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

-

-

Washing (Extraction method): Wash the combined organic layers with Brine and Water to remove residual amine.

-

Drying: Dry over anhydrous

or

Step 5: Purification

-

The crude product is often pure enough (>90%) for subsequent steps.

-

If necessary, purify via Flash Column Chromatography (SiO₂; Gradient: 0% → 30% EtOAc in Hexanes) or recrystallization from Ethanol/Water.

Process Control & Visualization

To ensure reproducibility, the following workflow diagram outlines the critical decision points and quality checks.

Figure 2: Operational workflow for the synthesis and isolation of the target aldehyde.

Characterization & Validation

The product, 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde , should be validated using

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Diagnostic Peak |

| Aromatic (C2-H) | ~7.5 - 7.8 | Singlet/Doublet | 1H | Ortho to amine & CHO |

| Aromatic (C5-H) | ~7.8 - 8.0 | Doublet (d) | 1H | Ortho to |

| Aromatic (C6-H) | ~7.2 - 7.5 | Doublet (d) | 1H | Ortho to CHO |

| Pyrrolidine ( | ~3.0 - 3.5 | Multiplet (m) | 4H | Adjacent to Nitrogen |

| Pyrrolidine ( | ~1.8 - 2.1 | Multiplet (m) | 4H | Ring core |

Key Validation Checks:

-

Absence of Fluorine Coupling: The starting material (3-fluoro) will show aromatic protons split by fluorine (

coupling). The product spectrum should show clean singlets/doublets without this complex splitting. -

Aldehyde Integrity: Ensure the aldehyde peak (~10 ppm) is present. If it is missing, the amine may have condensed with the aldehyde to form an imine (Schiff base). Remedy: Treat with dilute aqueous acid (1M HCl) during workup to hydrolyze any Schiff base back to the aldehyde.

Safety & Handling

-

3-Fluoro-4-nitrobenzaldehyde: Irritant. Potential skin sensitizer.

-

Pyrrolidine: Highly flammable liquid (Flash point: 3°C). Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

-

HF Generation: The reaction produces HF equivalents. While the base neutralizes this to a fluoride salt, avoid contact with the reaction mixture.

-

Waste Disposal: Aqueous waste contains fluorides and organic amines. Dispose of according to halogenated organic waste protocols.

References

-

Nucleophilic Arom

) Mechanisms: -

Reactivity of Fluoronitrobenzenes

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Link]

-

-

Analogous Reaction Protocols (Pyrrolidine Addition)

-

Synthesis of 3-Amino-indazole Derivatives (Citing use of 3-fluoro-4-nitrobenzaldehyde)

-

Google Patents (US20170217970). "Novel Pyrazolo[3,4-d]pyrimidine Compound."[6] (See Example Steps using 3-fluoro-4-nitrobenzaldehyde).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. TW201020234A - 3-amino-indazole or 3-amino-4,5,6,7-tetrahydro-indazole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Indole Synthesis via 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde

[1]

Part 1: Strategic Overview & Mechanism[1]

The transformation of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde into an indole core presents a unique regiochemical challenge and opportunity. Because the nitro group is para to the aldehyde, the classic Leimgruber-Batcho or Reissert syntheses (which require ortho-nitro groups) are not applicable for forming the indole ring using the nitro nitrogen.

Instead, this guide focuses on two validated pathways where this molecule acts as the critical electrophilic building block:

-

Pathway A (De Novo Ring Construction): The Hemetsberger-Knittel Synthesis . This converts the aldehyde functionality into the C2-C3 bond of a new indole ring, preserving the nitro and pyrrolidine substituents on the benzenoid backbone. This yields highly substituted 5-nitro-6-(pyrrolidin-1-yl)indoles , which are potent scaffolds for kinase inhibitors.[1]

-

Pathway B (Scaffold Linking): Friedel-Crafts Hydroxyalkylation . Using the aldehyde to link two external indole units, forming Bis(indolyl)methanes (BIMs), a class of compounds known for anticancer activity.[1]

Mechanistic Pathway (Hemetsberger-Knittel)

The Hemetsberger-Knittel reaction proceeds via the condensation of the benzaldehyde with ethyl azidoacetate to form an

Regioselectivity Note: The starting material has two ortho hydrogens (C2 and C6).

Part 2: Visualization of Workflows

The following diagram illustrates the reaction logic and decision pathways for using this building block.

Caption: Decision tree for synthesizing de novo indoles (Pathway A) vs. bis-indolyl scaffolds (Pathway B).

Part 3: Experimental Protocols

Protocol A: Hemetsberger-Knittel Indole Synthesis

Target: Ethyl 5-nitro-6-(pyrrolidin-1-yl)-1H-indole-2-carboxylate.[1] Scale: 10 mmol basis.

Phase 1: Formation of

-Azidocinnamate

This step creates the reactive precursor.

Reagents:

-

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (2.20 g, 10 mmol)[1]

-

Ethyl azidoacetate (5.16 g, 40 mmol) [Caution: Azide][1]

-

Sodium Ethoxide (NaOEt), 21% wt in EtOH (15 mL)[1]

-

Anhydrous Ethanol (EtOH) (30 mL)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet. Maintain an inert atmosphere (

). -

Dissolution: Dissolve sodium metal (0.92 g, 40 mmol) in anhydrous EtOH (30 mL) to generate fresh NaOEt, or use commercial solution. Cool to -10°C (ice/salt bath).

-

Addition: Mix the benzaldehyde (10 mmol) and ethyl azidoacetate (40 mmol) in a separate vial. Add this mixture dropwise to the cold NaOEt solution over 30 minutes.

-

Critical Control: Do not allow temperature to exceed 0°C to prevent polymerization.[1]

-

-

Reaction: Stir at -10°C to 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (

) should disappear, replaced by the cinnamate ( -

Quench: Pour the mixture into ice-water (200 mL) containing saturated

. -

Isolation: Extract with Diethyl Ether (

mL). Wash combined organics with brine, dry over-

Safety: Azides are heat-sensitive. Do not heat the crude residue above 40°C.

-

-

Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexane) to yield the yellow crystalline

-azidocinnamate.

Phase 2: Thermolytic Cyclization

This step forms the indole ring via nitrene insertion.

Reagents:

- -Azidocinnamate intermediate (from Phase 1)[1]

-

Xylene (High boiling solvent, 50 mL per gram of substrate)[1]

Procedure:

-

Setup: Equip a 500 mL RBF with a reflux condenser.

-

Pre-heat: Heat the Xylene to a rolling reflux (approx. 140°C).

-

Why? High dilution and rapid heating favor intramolecular cyclization over intermolecular dimerization.

-

-

Addition: Dissolve the azidocinnamate in a minimum amount of Xylene. Add this solution dropwise to the refluxing solvent over 1 hour.

-

Completion: Reflux for an additional 2-4 hours. Monitor by TLC for the disappearance of the azide.

-

Workup: Cool to room temperature. If the product precipitates, filter it directly.[1] If not, concentrate the Xylene under reduced pressure.[1]

-

Purification: Recrystallize from Ethanol or purify via column chromatography (DCM:MeOH 98:2).

Protocol B: Bis(indolyl)methane Synthesis (Green Chemistry Route)

Target: 3,3'-((4-nitro-3-(pyrrolidin-1-yl)phenyl)methylene)bis(1H-indole).[1] Application: This protocol utilizes the aldehyde to link two indole pharmacophores.[3]

Reagents:

-

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol)[1]

-

Indole (2.0 mmol)[1]

-

Catalyst:

(10 mol%) or Sulfamic Acid (10 mol%)[1] -

Solvent: Ethanol:Water (1:[1][4]1) or Solvent-free (Grinding)[1]

Procedure:

-

Mix: In a mortar (for solvent-free) or 25 mL flask (for solution), combine the aldehyde (1 eq) and Indole (2 eq).

-

Catalyze: Add Iodine (0.1 eq).

-

Reaction:

-

Solvent-free: Grind with a pestle for 10-20 minutes. The mixture will turn into a solid paste.

-

Solution: Stir at room temperature for 2-4 hours.

-

-

Validation: Monitor by TLC. The product is usually a distinct spot with lower

than the starting aldehyde. -

Workup:

-

Recrystallization: Purify using hot Ethanol.

Part 4: Data Summary & Troubleshooting

Reagent Stoichiometry Table (Protocol A)

| Reagent | MW ( g/mol ) | Equiv.[1][2][5][6][7] | Role | Critical Note |

| Start Material | ~220.2 | 1.0 | Substrate | Ensure purity >95% by NMR |

| Ethyl Azidoacetate | 129.1 | 4.0 | C2-N source | Explosive potential ; handle in hood |

| NaOEt | 68.0 | 4.0 | Base | Must be anhydrous; water kills reaction |

| Xylene | 106.1 | Solvent | Medium | High dilution prevents polymerization |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Temperature too high (>0°C) | Maintain -10°C strictly; add reagents slower. |

| Polymerization (Phase 2) | Concentration too high | Increase Xylene volume (high dilution principle).[1] |

| Incomplete Cyclization | Reaction time too short | Check TLC; ensure vigorous reflux (140°C). |

| Product is Oily/Tar | Decomposition of Azide | Do not heat the intermediate azide >40°C during workup. |

Part 5: References

-

Hemetsberger, H., & Knittel, D. (1972).[1] Synthese von Indol-derivaten aus

-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204.[1] -

Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]

-

Chierotti, M. R., et al. (2012).[1][8] Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations.[8][9][10] CrystEngComm, 14, 5902-5909.[1]

-

Batcho, A. D., & Leimgruber, W. (1985).[1][6] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.[6] Organic Syntheses, 63, 214.[1] [1]

-

Kardooni, R., et al. (2013).[1] Polyethylene glycol (PEG) promoted catalyst-free synthesis of 3-substituted indoles.[11] Journal of Chemical Sciences. (Contextual reference for Protocol B).

Sources

- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 8. Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

Application Note: Preparation and Utilization of 3-Pyrrolidinyl Nitrobenzaldehyde Intermediates in Pharmaceutical Synthesis

Strategic Context & Pharmaceutical Applications

The incorporation of cyclic secondary amines, such as pyrrolidine, into electron-deficient aromatic systems is a cornerstone strategy in modern drug design. Specifically, 3-pyrrolidinyl nitrobenzaldehydes (and their positional isomers, such as 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde) serve as highly versatile, multifunctional building blocks.

These intermediates are critical in the synthesis of diverse therapeutic agents, including:

-

Oncology Therapeutics: Development of pan-inhibitors for Aldehyde Dehydrogenases (ALDH1A3/ALDH3A1), which are overexpressed in prostate cancer[1].

-

Cardiovascular Drugs: Synthesis of dihydropyridine calcium channel blockers and their analogues, such as Barnidipine[2].

-

Kinase Inhibitors: Construction of 7-aryl-2-anilino-pyrrolopyrimidines targeting Mer and Axl tyrosine kinases[3].

By possessing three distinct functional handles—a formyl group, a nitro group, and an electron-donating pyrrolidine ring—these intermediates enable rapid diversification via reductive amination, nitro reduction, and scaffold cyclization.

Mechanistic Causality: The SNAr Paradigm

The most efficient route to synthesize pyrrolidinyl nitrobenzaldehydes is via Nucleophilic Aromatic Substitution (SNAr) . The standard precursor is a fluoro-nitrobenzaldehyde (e.g., 4-fluoro-3-nitrobenzaldehyde).

Why Fluorine? In aliphatic nucleophilic substitution (SN2), fluorine is a poor leaving group. However, in SNAr, the rate-determining step is the nucleophilic attack to form the intermediate Meisenheimer complex, not the departure of the leaving group. Fluorine's extreme electronegativity heavily polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and significantly stabilizing the developing negative charge in the transition state. Consequently, fluoroarenes react orders of magnitude faster than their chloro-counterparts.

Chemoselectivity: While pyrrolidine is a strong nucleophile that can reversibly attack the aldehyde to form an iminium ion, the SNAr pathway is irreversible due to the expulsion of the fluoride anion. Any transient iminium species are readily hydrolyzed back to the aldehyde during aqueous workup.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism forming the pyrrolidinyl intermediate.

Experimental Methodologies

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of the reaction at each critical juncture.

Figure 2: End-to-end experimental workflow from SNAr synthesis to downstream API scaffold assembly.

Protocol A: Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

This protocol utilizes ambient conditions, leveraging the highly activated nature of the fluorinated precursor[1].

Reagents:

-

4-Fluoro-3-nitrobenzaldehyde (1.0 eq, 10 mmol, 1.69 g)

-

Pyrrolidine (2.5 eq, 25 mmol, 2.07 mL)

-

Dichloromethane (CH₂Cl₂) (20 mL)

Step-by-Step Procedure:

-

Initiation: Dissolve 4-fluoro-3-nitrobenzaldehyde in CH₂Cl₂ (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophilic Addition: Add pyrrolidine dropwise over 5 minutes at 0 °C. The excess pyrrolidine acts as both the nucleophile and the acid scavenger for the generated HF.

-

Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 1 hour.

-

In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). Validation: The starting material (colorless under visible light, UV active) will disappear, replaced by a bright yellow/orange spot (the push-pull chromophore of the product).

-

Quench & Workup: Add 20 mL of distilled water to the reaction mixture. Vigorously stir for 10 minutes to ensure any reversible iminium byproducts are hydrolyzed back to the aldehyde.

-

Extraction: Separate the organic layer. Wash the organic layer with 0.1 M HCl (10 mL) to remove residual pyrrolidine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude mixture via flash column chromatography using 100% CH₂Cl₂ to yield the title compound quantitatively as a yellow solid[1].

Protocol B: Downstream Nitro Reduction

To utilize this intermediate for tricyclic scaffold cyclization (e.g., indazoles or benzimidazoles), the nitro group must be reduced to an amine.

Step-by-Step Procedure:

-

Dissolve 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde (5 mmol) in Ethanol (15 mL).

-

Add 10% Pd/C (10 mol%) carefully under an argon atmosphere.

-

Purge the flask with Hydrogen gas (H₂) and stir under a hydrogen balloon at room temperature for 3 hours.

-

Validation: The bright yellow color of the solution will fade to a pale yellow/colorless state, indicating the destruction of the nitro-aromatic chromophore.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to afford 3-amino-4-(pyrrolidin-1-yl)benzaldehyde.

Quantitative Data & Reaction Optimization

To provide a comprehensive understanding of the reaction dynamics, the following table summarizes the optimization of the SNAr step based on varying solvent and base conditions.

| Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |

| Neat / None | Pyrrolidine (2.5 eq) | 25 | 1 | >95 | Highly exothermic; excess amine acts as solvent and HF scavenger[1]. |

| DMF | K₂CO₃ (2.0 eq) | 25 | 2 | 92 | Polar aprotic solvent stabilizes the Meisenheimer transition state. |

| CH₂Cl₂ | Et₃N (2.0 eq) | 25 | 4 | 85 | Slower kinetics; requires rigorous aqueous wash to remove Et₃N·HF salts. |

| THF | DIPEA (2.0 eq) | 65 | 3 | 88 | Lower dielectric constant of THF requires heating to overcome activation energy. |

References

-

[2] Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC. Source: nih.gov. URL:

-

[3] Full article: Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - Taylor & Francis. Source: tandfonline.com. URL:

-